7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester
Description
7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester is a substituted indolizine derivative characterized by a formyl group at position 3, a methyl group at position 2, and an ethyl ester moiety at position 7 of the indolizine core. Indolizines are bicyclic heterocycles with a pyridine-like nitrogen atom, known for diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties .
Synthesis: The compound is synthesized via reactions involving 4-acetylpyridinium bromide intermediates and substituted alkynes in dimethylformamide (DMF) with potassium carbonate as a base. This method yields high-purity products (54–79%) after column chromatography .
Properties
CAS No. |
59195-46-9 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-formyl-2-methylindolizine-7-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-4-5-14-11(7-10)6-9(2)12(14)8-15/h4-8H,3H2,1-2H3 |
InChI Key |
VAEAVVSZRPAFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(N2C=C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-2-methylindolizine-7-carboxylate typically involves the reaction of 2-formylpyrrole derivatives with ethyl γ-bromocrotonates. This method allows for the formation of indolizine derivatives through a one-pot procedure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as silver carbonate (Ag₂CO₃) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for ethyl 3-formyl-2-methylindolizine-7-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formyl-2-methylindolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-formyl-2-methylindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit key enzymes and proteins involved in the survival and replication of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets effectively, disrupting essential biological processes and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₁₅NO₃ (exact mass: 245.27 g/mol) .
- Spectroscopic Data : IR peaks at 1735–1650 cm⁻¹ (C=O stretch) and 2227–2231 cm⁻¹ (nitrile groups in related analogues) .
- Biological Activity : Demonstrates dose-dependent anticancer activity against human cervical cancer (SiHa) cell lines at 10–80 µg/mL, comparable to adriamycin (reference drug) .
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | logP | Key Functional Groups |
|---|---|---|---|---|---|
| 7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester | C₁₄H₁₅NO₃ | 245.27 | 3-formyl, 2-methyl, 7-ester | 4.1 | Formyl, ester |
| 8-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester (67557-20-4) | C₁₄H₁₅NO₃ | 245.27 | 3-formyl, 2-methyl, 8-ester | 4.1* | Formyl, ester |
| 8-Indolizinecarboxylic acid, 3-acetyl-2-methyl-, ethyl ester (36944-75-9) | C₁₄H₁₅NO₃ | 245.27 | 3-acetyl, 2-methyl, 8-ester | 5.7 | Acetyl, ester |
| 3-Benzoyl-indolizine-2-carboxylic acid methyl ester (from Hazra et al.) | C₁₈H₁₅NO₃ | 293.32 | 3-benzoyl, 2-ester | 5.7* | Benzoyl, ester |
| Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate (586336-78-9) | C₁₃H₁₃NO₃ | 231.25 | 3-formyl, 7-methyl | 3.8 | Formyl, ester (indole core) |
*Estimated via ChemBioDraw or analogous methods.
Key Observations :
- Positional Isomerism: The 7- vs.
- Substituent Effects :
- The acetyl group (36944-75-9) increases logP (5.7 vs. 4.1), enhancing lipophilicity and possibly membrane permeability .
- Benzoyl-substituted analogues (e.g., Hazra’s compound) show higher molecular weights and logP values, favoring antifungal over anticancer activity .
- Indole-core derivatives (586336-78-9) have reduced molecular weights and logP, suggesting altered pharmacokinetics .
Spectroscopic and Analytical Comparisons
Key Findings :
Key Insights :
- The target compound’s anticancer potency is moderate compared to adriamycin but superior to unsubstituted indolizines .
- Benzoyl-substituted analogues prioritize antifungal efficacy, likely due to increased hydrophobicity enhancing membrane interaction .
- Anti-inflammatory activity is linked to cyclooxygenase inhibition in benzoyl and acetyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
